Cas no 99367-44-9 (Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate)

Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-methoxyphenyl group and an ethyl carboxylate moiety. This structure imparts versatility in synthetic applications, particularly as a building block in medicinal chemistry and agrochemical research. The electron-rich methoxyphenyl group enhances reactivity in electrophilic substitution reactions, while the ester functionality allows for further derivatization. Its stability under standard conditions and compatibility with common organic solvents make it suitable for diverse reaction conditions. The compound is of interest in the development of bioactive molecules due to the pharmacophoric properties of the 1,3,4-oxadiazole scaffold.
Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate structure
99367-44-9 structure
Product Name:Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate
CAS No:99367-44-9
MF:C12H12N2O4
MW:248.234683036804
MDL:MFCD20441302
CID:1039362
PubChem ID:13407471
Update Time:2025-05-19

Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate
    • 5-(4-methoxyphenyl)-1,3,4-Oxadiazole-2-carboxylic acid ethyl ester
    • Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate
    • AK109050
    • PZYYPTIVTNFIOR-UHFFFAOYSA-N
    • PB31968
    • SEL12613577
    • AX8239409
    • AB0068687
    • ST24024976
    • Z5425
    • J3.608.656D
    • 1,3,4-Oxadiazole-2-carboxylic acid, 5-(4-methoxyphenyl)-, ethyl ester
    • MFCD20441302
    • Ethyl5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate
    • SCHEMBL163935
    • AKOS016007865
    • SY102253
    • A858474
    • DTXSID40539809
    • 99367-44-9
    • DS-2671
    • CS-0045351
    • DB-368060
    • MDL: MFCD20441302
    • Inchi: 1S/C12H12N2O4/c1-3-17-12(15)11-14-13-10(18-11)8-4-6-9(16-2)7-5-8/h4-7H,3H2,1-2H3
    • InChI Key: PZYYPTIVTNFIOR-UHFFFAOYSA-N
    • SMILES: O1C(C(=O)OCC)=NN=C1C1C=CC(=CC=1)OC

Computed Properties

  • Exact Mass: 248.07970687g/mol
  • Monoisotopic Mass: 248.07970687g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74.4
  • XLogP3: 1.9

Experimental Properties

  • Density: 1.226±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 105-107 ºC (ethanol )
  • Solubility: Almost insoluble (0.079 g/l) (25 º C),

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Additional information on Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate

Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate: A Comprehensive Professional Introduction

Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate (CAS No. 99367-44-9) is a compound of significant interest in the fields of organic chemistry and material science. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds with a five-membered ring containing two oxygen atoms and three nitrogen atoms. The presence of the methoxyphenyl group adds to its unique chemical properties and potential applications.

The structure of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate is characterized by a central oxadiazole ring substituted with a methoxyphenyl group at the 5-position and an ethyl ester group at the 2-position. This substitution pattern influences its electronic properties and reactivity. Recent studies have highlighted its potential as a building block for advanced materials due to its ability to form stable coordination complexes and its role in enhancing the mechanical properties of polymers.

One of the most notable applications of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate is in the field of optoelectronics. Researchers have demonstrated that this compound can be used as a dopant in organic light-emitting diodes (OLEDs) to improve their efficiency and stability. The methoxyphenyl group plays a crucial role in modulating the electronic properties of the compound, making it suitable for such applications.

In addition to its electronic applications, Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate has shown promise in biological systems. Studies have indicated that it exhibits moderate antibacterial activity against certain strains of bacteria. This property makes it a potential candidate for further research in drug development.

The synthesis of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate involves a multi-step process that typically begins with the preparation of the oxadiazole core. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For instance, the use of transition metal catalysts has significantly reduced reaction times and improved yields.

Furthermore, Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate has been explored as a precursor for various functional materials. Its ability to undergo click chemistry reactions has made it valuable in the construction of complex molecular architectures. These architectures are being investigated for their potential use in sensors and drug delivery systems.

From an environmental perspective, Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carbox

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